molecular formula C12H11BrN4O B8607013 2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide

2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide

Cat. No.: B8607013
M. Wt: 307.15 g/mol
InChI Key: QMEXPCISXNXZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide is a complex organic compound that belongs to the class of nicotinamides. This compound is characterized by the presence of an amino group, a bromine atom, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide typically involves multiple steps. One common method starts with the bromination of 2-amino-3-methylpyridine to produce 2-amino-5-bromo-3-methylpyridine . This intermediate is then subjected to further reactions to introduce the nicotinamide moiety. The reaction conditions often involve the use of bromine in the presence of a base, followed by amination reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, is also common in industrial settings to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine: Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as sodium hydroxide, used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridines and nicotinamides, depending on the specific reagents and conditions used .

Scientific Research Applications

2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and bromine groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C12H11BrN4O

Molecular Weight

307.15 g/mol

IUPAC Name

2-amino-5-bromo-N-(3-methylpyridin-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H11BrN4O/c1-7-5-15-3-2-10(7)17-12(18)9-4-8(13)6-16-11(9)14/h2-6H,1H3,(H2,14,16)(H,15,17,18)

InChI Key

QMEXPCISXNXZPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)C2=C(N=CC(=C2)Br)N

Origin of Product

United States

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